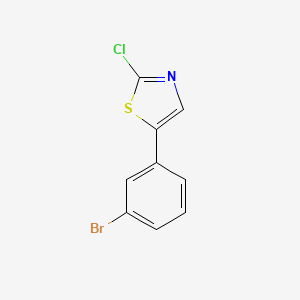

5-(3-Bromophenyl)-2-chlorothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Bromophenyl)-2-chlorothiazole is a chemical compound that has a wide range of applications in scientific research. Due to its unique properties, it has been used in a variety of laboratory experiments, as well as in pharmaceutical and medical applications.

Applications De Recherche Scientifique

Anticancer Activity

This compound has been used in the synthesis of new analogs with potential anticancer properties. Studies have shown that these analogs can be characterized and tested for their anticancer activity, providing valuable insights into their therapeutic potential .

Molecular Docking Studies

Molecular docking studies are essential for understanding how drugs interact with their targets. 5-(3-Bromophenyl)-2-chlorothiazole derivatives have been used in such studies to predict their binding affinities and modes of action .

ADME and Toxicity Prediction

The compound has been utilized in studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives, as well as their potential toxicity, which is crucial for drug development .

Radiolabeling for Imaging

Radiolabeled derivatives of 5-(3-Bromophenyl)-2-chlorothiazole have been developed for use in Positron Emission Tomography (PET) imaging, which can help in the diagnosis and monitoring of diseases .

Synthesis of Phthalocyanines

It has been used in the synthesis and characterization of phthalocyanines, which are compounds with a range of applications including photodynamic therapy and as dyes .

Neurotoxicity Studies

Derivatives of this compound have been studied for their neurotoxic potentials, which is important for understanding their safety profile and potential side effects on the nervous system .

Mécanisme D'action

Target of Action

Similar compounds such as emrusolmin (also known as anle138b) have been shown to target proteins like tau and alpha-synuclein . These proteins play a crucial role in neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy .

Mode of Action

Compounds with similar structures, like emrusolmin, have been shown to inhibit protein aggregation . They suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Related compounds like emrusolmin have been shown to impact the aggregation of proteins like tau and alpha-synuclein . This suggests that 5-(3-Bromophenyl)-2-chlorothiazole might also influence similar biochemical pathways.

Pharmacokinetics

For instance, Emrusolmin has been shown to block the activity of conducting Aβ pores without changing the membrane-embedded Aβ-oligomer structure .

Result of Action

Compounds with similar structures, like emrusolmin, have been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in animal models .

Action Environment

The suzuki–miyaura coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

5-(3-bromophenyl)-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMFLPMJMFBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(cyclopentanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908416.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)

![2-Methyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2908425.png)

![Benzyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2908428.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)